Cas no 882234-00-6 (2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide)

2-シアノ-N-(3-メチル-1-フェニル-1H-ピラゾール-5-イル)-3-(3-ニトロフェニル)プロプ-2-エンアミドは、高度に特異的な有機化合物であり、ピラゾール骨格とニトロフェニル基を有する共役系を特徴とします。この化合物は、電子求引性のシアノ基とニトロ基により優れた電子特性を示し、医薬品中間体や材料科学分野での応用が期待されます。分子内の剛直な構造とπ共役系は、光電気特性や分子認識能の向上に寄与し、特に有機エレクトロニクスや触媒設計における機能性材料としての潜在性を有しています。合成経路の効率性と安定性も本化合物の利点です。

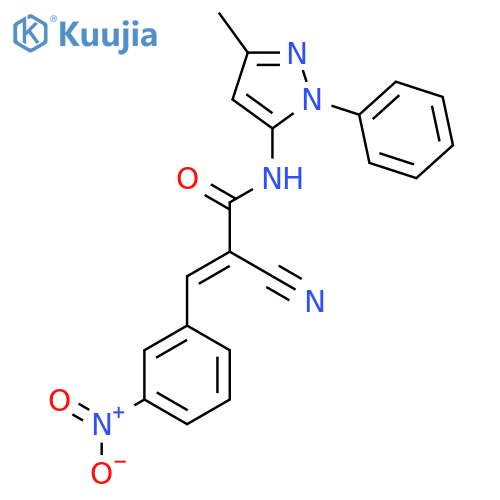

882234-00-6 structure

商品名:2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide

- 882234-00-6

- EN300-26613140

- Z46094140

-

- インチ: 1S/C20H15N5O3/c1-14-10-19(24(23-14)17-7-3-2-4-8-17)22-20(26)16(13-21)11-15-6-5-9-18(12-15)25(27)28/h2-12H,1H3,(H,22,26)/b16-11+

- InChIKey: NQRGAHIURMLQHI-LFIBNONCSA-N

- ほほえんだ: O=C(/C(/C#N)=C/C1C=CC=C(C=1)[N+](=O)[O-])NC1=CC(C)=NN1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 373.11748936g/mol

- どういたいしつりょう: 373.11748936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 659

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 117Ų

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26613140-0.05g |

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide |

882234-00-6 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

882234-00-6 (2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 157047-98-8(Benzomalvin C)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量